molecular formula C13H10F3NO3S B8278822 2-(4-Trifluoromethoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester CAS No. 886369-45-5

2-(4-Trifluoromethoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester

Cat. No. B8278822
Key on ui cas rn: 886369-45-5
M. Wt: 317.29 g/mol
InChI Key: LTUQUEIYFLCYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08729271B2

Procedure details

Lithium aluminum hidride (2.0 M solution in tetrahydrofuran) (2.81 mL) was added to a solution of 2-methylpropyl 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylate (881 mg) in tetrahydrofuran (15 mL), and the mixture was stirred at room temperature for 30 min. Sodium sulfate decahydrate was added portionwise and an additional amount of tetrahydrofuran was added, and the mixture was stirred for 1.5 hr. The reaction mixture was filtered through Celite and the solvent was then distilled off under reduced pressure. The resulting residue was purified by column chromatography (NH silica gel cartridge, hexane:ethyl acetate=98:2-25:75) to afford the title compound (361 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methylpropyl 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylate
Quantity
881 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al].[Li].[F:3][C:4]([F:25])([F:24])[O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[S:13][CH:14]=[C:15](C(OCC(C)C)=O)[N:16]=2)=[CH:8][CH:7]=1.[OH2:26].O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].[O:43]1[CH2:47][CH2:46]C[CH2:44]1>>[F:25][C:4]([F:3])([F:24])[O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2[S:13][C:14]([C:44]([O:43][CH2:47][CH3:46])=[O:26])=[CH:15][N:16]=2)=[CH:10][CH:11]=1 |f:0.1,3.4.5.6.7.8.9.10.11.12.13.14.15,^1:1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al].[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-methylpropyl 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylate
Quantity
881 mg
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C=1SC=C(N1)C(=O)OCC(C)C)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 hr
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (NH silica gel cartridge, hexane:ethyl acetate=98:2-25:75)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C=1SC(=CN1)C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 361 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.